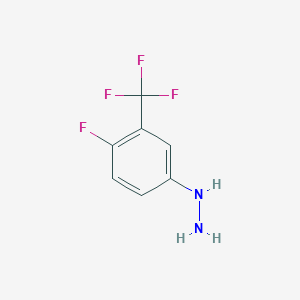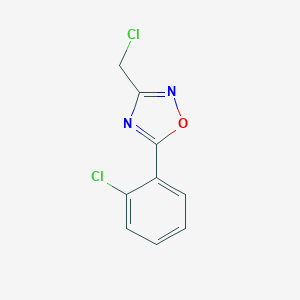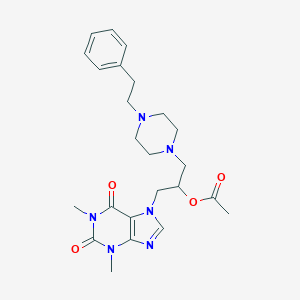
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, is a chemical compound that has been extensively researched for its biochemical and physiological effects. It is a member of the xanthine family of compounds and has been used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In
作用机制
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic AMP (cAMP) levels. This increase in cAMP levels leads to relaxation of smooth muscle in the airways, which results in bronchodilation. Theophylline also has anti-inflammatory effects, which may contribute to its therapeutic effects in respiratory diseases.
生化和生理效应
Theophylline has a number of biochemical and physiological effects. It can increase heart rate and blood pressure, and can also cause diuresis. Theophylline can also stimulate the central nervous system, leading to increased alertness and wakefulness. In addition, Theophylline has been shown to have antioxidant effects, which may contribute to its protective effects against heart disease.
实验室实验的优点和局限性
Theophylline has a number of advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it useful for studying the effects of phosphodiesterase inhibition. Theophylline is also relatively inexpensive and readily available. However, Theophylline has some limitations for use in lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. In addition, Theophylline has a short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
未来方向
There are a number of future directions for research on Theophylline. One area of interest is the potential use of Theophylline in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease. Theophylline has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine whether these effects translate to humans. Another area of interest is the development of new compounds that are based on the structure of Theophylline but have improved pharmacokinetic properties. These compounds could have improved therapeutic efficacy and reduced toxicity compared to Theophylline itself. Finally, further research is needed to fully understand the biochemical and physiological effects of Theophylline, particularly with respect to its effects on the cardiovascular system and its antioxidant properties.
Conclusion:
Theophylline is a well-studied compound that has been used in the treatment of respiratory diseases for many years. It has a known mechanism of action and a number of biochemical and physiological effects. Theophylline has advantages and limitations for use in lab experiments, and there are a number of future directions for research on this compound. Overall, Theophylline is an important compound that has contributed to our understanding of the biology of respiratory diseases and has the potential to be used in the treatment of other diseases in the future.
合成方法
Theophylline can be synthesized by the reaction of ethylenediamine with acetic anhydride to form 1,3-diacetylethylenediamine. This compound is then reacted with 4-phenethyl-1-piperazine to form 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-theophylline. The reaction is carried out in the presence of a catalyst such as sodium acetate or sodium hydroxide.
科学研究应用
Theophylline has been extensively researched for its therapeutic effects in respiratory diseases. It has been shown to have bronchodilator effects and can improve lung function in patients with asthma and Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-. Theophylline has also been studied for its effects on the cardiovascular system, with some studies suggesting that it may have a protective effect against heart disease.
属性
CAS 编号 |
19977-18-5 |
|---|---|
产品名称 |
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)- |
分子式 |
C24H32N6O4 |
分子量 |
468.5 g/mol |
IUPAC 名称 |
[1-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl] acetate |
InChI |
InChI=1S/C24H32N6O4/c1-18(31)34-20(16-30-17-25-22-21(30)23(32)27(3)24(33)26(22)2)15-29-13-11-28(12-14-29)10-9-19-7-5-4-6-8-19/h4-8,17,20H,9-16H2,1-3H3 |
InChI 键 |
GAAJEMZXRGGKTC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CN1CCN(CC1)CCC2=CC=CC=C2)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
规范 SMILES |
CC(=O)OC(CN1CCN(CC1)CCC2=CC=CC=C2)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
同义词 |
7-[2-Acetoxy-3-(4-phenethyl-1-piperazinyl)propyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







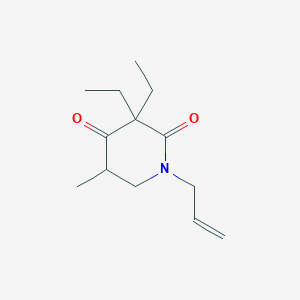
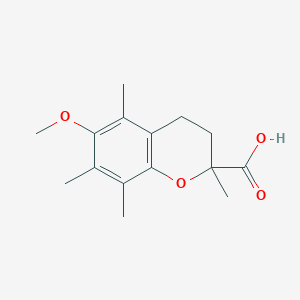

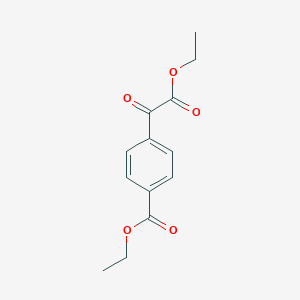
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)



